(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Description
Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, related to the mentioned compound, have been investigated for their potential as corrosion inhibitors. For example, derivatives have shown effectiveness in inhibiting mild steel corrosion in hydrochloric acid solution, with efficiency increasing with concentration. The inhibitors were found to obey the Langmuir adsorption isotherm, suggesting a strong adsorption onto the metal surface, which was confirmed by various techniques including SEM and theoretical calculations (Yadav et al., 2015).
Antidiabetic and Antihyperlipidemic Activities
A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated as aldose reductase inhibitors and for their antidiabetic properties. These compounds have shown pronounced activity in inhibiting aldose reductase and reducing diabetic complications, indicating their potential in treating diabetes mellitus (Sohda et al., 1982).
Anticancer Activity
Novel thiazolidinedione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives have shown potent antiproliferative activity, indicating their potential as therapeutic agents for cancer treatment (Chandrappa et al., 2008).
Antimicrobial Activity
Research has also focused on the antimicrobial activity of thiazolidinedione derivatives. Various synthesized compounds have demonstrated significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Stana et al., 2014).
Anti-inflammatory Activity
Studies have explored the anti-inflammatory properties of thiazolidinedione derivatives. These compounds have been evaluated for their ability to inhibit the production of inflammatory mediators, showing promise as anti-inflammatory agents (Ma et al., 2011).
properties
IUPAC Name |
(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-18-16(19)15(22-17(18)20)11-12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-11H,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFCSJCDGGJMA-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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